Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate
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Overview
Description
Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclohexyl moiety, and an oxetane ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aminocyclohexyl moiety: This step involves the reduction of a suitable precursor, such as a nitrocyclohexane derivative, using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Introduction of the oxetane ring: The oxetane ring can be introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the aminocyclohexyl-oxetane intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted carbamates and amines.
Scientific Research Applications
Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Shares the tert-butyl carbamate group but differs in the presence of a piperazine ring instead of an oxetane ring.
tert-Butyl 4-(1-cyclohexyl-4-piperidinyl)piperazine-1-carboxylate: Similar in having a cyclohexyl moiety but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2227197-39-7 |
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Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)-N-(oxetan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16(12-8-18-9-12)11-6-4-10(15)5-7-11/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
KWFSLOAIXCPRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)N)C2COC2 |
Origin of Product |
United States |
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